molecular formula C6H11ClO4S2 B1473843 (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride CAS No. 1784839-83-3

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride

Cat. No.: B1473843
CAS No.: 1784839-83-3
M. Wt: 246.7 g/mol
InChI Key: MONATWGUGVZNRL-UHFFFAOYSA-N
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Description

“(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO4S2. It is also known as sulfonyl chloride. The compound has a molecular weight of 246.74 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11ClO4S2/c7-13(10,11)5-6-1-3-12(8,9)4-2-6/h6H,1-5H2 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 246.74 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Sulfonating Agents in Amine Synthesis

Sulfonating agents like 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride have been used as versatile reagents for the sulfonation of amines. Primary and secondary amines can be easily sulfonated with Dios chloride, yielding excellent yields. The Dios group, introduced through sulfonation, is stable under basic and reductive conditions but can be removed by heating in an aqueous solution of trifluoroacetic acid. This demonstrates the potential utility of sulfonating agents in amine activation and protection, which could be relevant for (1,1-Dioxo-1λ^6-thian-4-yl)methanesulfonyl chloride as well (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Synthesis and Structural Studies

Methanesulfonyl chloride (MSC) has been used to form ionic liquids with AlCl3, demonstrating its role in the synthesis of novel materials. For example, vanadium pentoxide (V2O5) films prepared via the sol-gel route were studied in such an electrolyte for their electrochemical properties, highlighting the application of MSC in developing potential cathode materials for energy storage technologies (Su, Winnick, & Kohl, 2001).

Nucleophilic Substitution Reactions

Sulfonyl chlorides, including methanesulfonyl chloride, play a critical role in nucleophilic substitution reactions. These reactions are foundational in organic synthesis, allowing for the introduction of sulfonate esters into molecules, which can be leveraged for further chemical transformations. This utility underscores the importance of sulfonyl chloride derivatives in synthetic chemistry, suggesting analogous applications for (1,1-Dioxo-1λ^6-thian-4-yl)methanesulfonyl chloride in facilitating complex organic syntheses (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

Properties

IUPAC Name

(1,1-dioxothian-4-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-1-3-12(8,9)4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONATWGUGVZNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
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(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
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(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
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(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
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(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
Reactant of Route 6
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride

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